

Meta-analysis of the prognostic significance of CD161 across multiple cancer studies

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The Dual Prognostic Role of CD161 in Cancer: A Meta-Analysis Comparison Guide

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A comprehensive meta-analysis of multiple cancer studies reveals a complex and often contradictory prognostic significance of the immune receptor **CD161**. This guide provides an in-depth comparison of **CD161**'s role across various malignancies, supported by quantitative data, detailed experimental methodologies, and visual pathways to inform researchers, scientists, and drug development professionals in the oncology field.

The expression of **CD161**, a C-type lectin-like receptor encoded by the KLRB1 gene, on tumor-infiltrating lymphocytes (TILs) presents a dual-edged sword in cancer prognosis. While high expression is associated with a favorable outcome in several cancers, including breast and hepatocellular carcinoma, it paradoxically predicts a poor prognosis in others, such as glioma and uveal melanoma. This variability underscores the context-dependent function of **CD161** in the tumor microenvironment.

Comparative Prognostic Significance of CD161 Expression

The prognostic value of **CD161** varies significantly across different cancer types. The following tables summarize the quantitative data from pan-cancer analyses and individual studies,

highlighting the hazard ratios (HR) for overall survival (OS), disease-specific survival (DSS), disease-free interval (DFI), and progression-free interval (PFI).

Overall Survival (OS)

Cancer Type	High CD161 Expression Prognosis	Hazard Ratio (95% CI)	p-value	Study Type
Glioma (LGG)	Unfavorable	2.18 (1.79-2.66)	< 0.001	Pan-Cancer Analysis[1][2]
Unfavorable	Median Survival: 484 vs 1812 days	< 0.001	Cohort Study (CGGA & TCGA) [3]	
Uveal Melanoma (UVM)	Unfavorable	1.32 (1.05-1.65)	0.016	Pan-Cancer Analysis[1][2]
Breast Cancer (BRCA)	Favorable	0.56 (N/A)	< 0.001	Pan-Cancer Analysis
Hepatocellular Carcinoma (HCC)	Favorable	N/A	< 0.05	Cohort Study & Database Analysis
Lung Adenocarcinoma (LUAD)	Favorable	0.98 (0.96-1.00)	0.025	Pan-Cancer Analysis
Non-Small Cell Lung Cancer (NSCLC) with Diabetes	Unfavorable (CD161+CD127+ CD8+ T cells)	N/A	0.0212 (PFS)	Cohort Study
Multiple Myeloma (MM)	N/A	N/A	N/A	Study on BM-TRM cells
Colorectal Cancer (CRC)	Favorable (in some contexts)	N/A	N/A	Pan-Cancer & Single-Cell Analysis

Disease-Specific, Disease-Free, and Progression-Free Survival

Cancer Type	Survival Endpoint	High CD161 Expression Prognosis	Hazard Ratio (95% CI)	p-value	Study Type
Breast Cancer (BRCA)	DFS	Favorable	0.77 (N/A)	< 0.001	Pan-Cancer Analysis
Hepatocellular Carcinoma (HCC)	RFS	Favorable	N/A	< 0.05	Cohort Study & Database Analysis
Non-Small Cell Lung Cancer (NSCLC) with Diabetes	PFS	Unfavorable (CD161+CD127+CD8+ T cells)	N/A	0.0212	Cohort Study

Experimental Protocols for CD161 Assessment

Accurate determination of **CD161** expression is paramount for its use as a prognostic biomarker. The most common methods employed are immunohistochemistry (IHC) for tissue sections and flow cytometry for single-cell suspensions of TILs.

Immunohistochemistry (IHC) Protocol for CD161 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general framework for the immunohistochemical staining of **CD161**. Optimization may be required for specific tissues and antibodies.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 10 minutes).
 - Transfer to 100% ethanol (2 x 10 minutes).

- Hydrate through graded ethanol (95%, 70%, 50% for 5 minutes each).
- Rinse with deionized water.
- Antigen Retrieval:
 - Heat-Induced Epitope Retrieval (HIER) is commonly used.
 - Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).
 - Incubate at 95-100°C for 10 minutes.
 - Allow slides to cool at room temperature for 20 minutes.
- Blocking:
 - Inactivate endogenous peroxidases with 3% hydrogen peroxide for 15 minutes.
 - Wash with PBS.
 - Apply a blocking buffer (e.g., 10% normal goat serum in PBS) for at least 30 minutes to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate with a primary antibody against **CD161** (e.g., clone HP-3G10) diluted in blocking buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.
- Detection:
 - Wash slides with PBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
 - Visualize with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.
- Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.

Flow Cytometry Protocol for **CD161** on Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the steps for analyzing **CD161** expression on TILs from fresh tumor tissue.

- Tumor Dissociation:
 - Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension. Kits such as the Miltenyi tumor dissociation kit are often used.
- Cell Staining:
 - Adjust cell suspension to $0.5-1 \times 10^6$ cells per tube.
 - Incubate with a viability dye (e.g., Live/Dead) for 15 minutes to exclude dead cells.
 - Block Fc receptors for 10 minutes to prevent non-specific antibody binding.
 - Incubate with a cocktail of fluorochrome-conjugated antibodies, including an anti-human **CD161** antibody, along with markers for T-cell subsets (e.g., CD3, CD4, CD8) for 30 minutes at room temperature in the dark.
- Fixation and Permeabilization (for intracellular markers):
 - If staining for intracellular markers (e.g., transcription factors, cytokines), resuspend cells in a fixation/permeabilization buffer for 45 minutes.
- Data Acquisition and Analysis:
 - Acquire stained cells on a flow cytometer.

- Analyze the data using appropriate software, gating on viable, single cells, and then on lymphocyte populations to determine the percentage of **CD161**-expressing T cells.

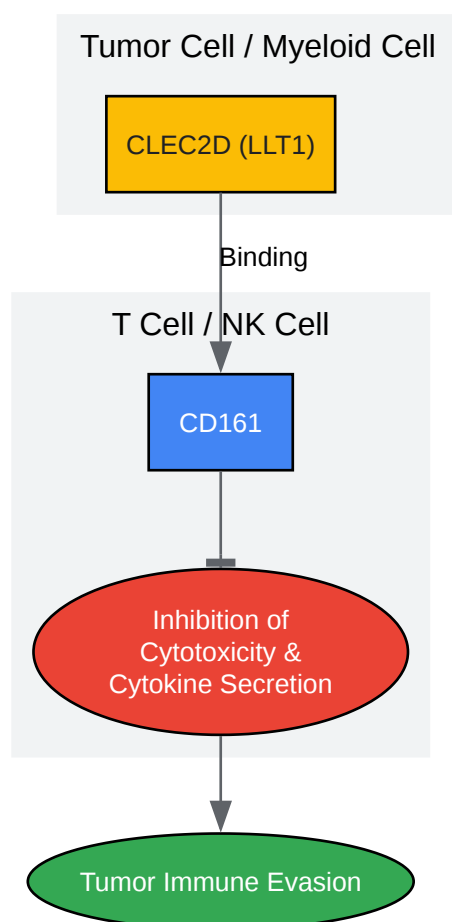
Signaling Pathways and Logical Relationships

The function of **CD161** is intrinsically linked to its interaction with its ligand, CLEC2D (also known as LLT1), which can be expressed on tumor cells and myeloid cells within the tumor microenvironment.

CD161-CLEC2D Signaling Pathway

The binding of CLEC2D to **CD161** on NK cells and T cells typically results in an inhibitory signal, dampening their anti-tumor activity. This interaction can lead to reduced cytotoxicity and cytokine secretion, allowing tumor cells to evade immune surveillance.

CD161-CLEC2D Signaling Pathway

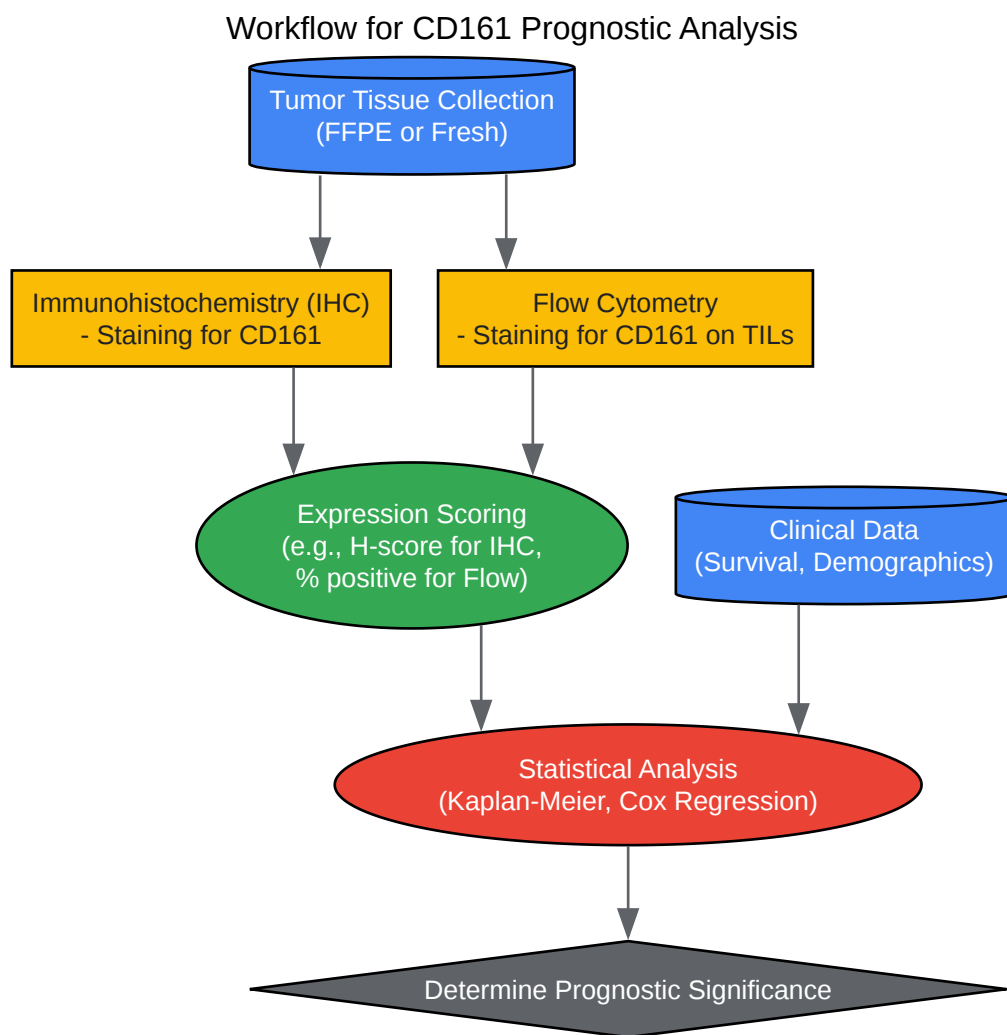


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Caption: The **CD161**-CLEC2D inhibitory signaling pathway.

Experimental Workflow for CD161 Prognostic Analysis

The general workflow for investigating the prognostic significance of **CD161** involves several key stages, from sample collection to data analysis.



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Caption: General experimental workflow for **CD161** analysis.

In conclusion, while **CD161** shows promise as a prognostic biomarker and a potential therapeutic target, its role is highly dependent on the specific cancer type and the composition

of the tumor microenvironment. Further research is warranted to dissect the context-specific mechanisms governing **CD161**'s function to fully harness its potential in personalized cancer therapy.

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